Eribaxaban - 536748-46-6

Eribaxaban

Catalog Number: EVT-267630
CAS Number: 536748-46-6
Molecular Formula: C24H22ClFN4O4
Molecular Weight: 484.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eribaxaban is a member of the class of pyrrolidines that is (2R,4R)-N(1)-(p-chlorophenyl)-4-methoxypyrrolidine-1,2-dicarboxamide in which the nitrogen of the 2-carbamoyl group has been substituted by a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group. It is a synthetic organic anticoagulant compound that targets activated factor Xa in the coagulation cascade. It has a role as an anticoagulant, an EC 3.4.21.6 (coagulation factor Xa) inhibitor and a serine protease inhibitor. It is a pyridone, a secondary carboxamide, a member of ureas, a member of monochlorobenzenes, a member of pyrrolidines and a member of monofluorobenzenes.
Eribaxaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Eribaxaban is no longer on the market.
Overview

Eribaxaban is a novel oral anticoagulant that functions as a direct inhibitor of factor Xa, a key enzyme in the coagulation cascade. It belongs to a class of drugs known for their ability to prevent thromboembolic events by inhibiting blood clot formation. This compound is part of ongoing research aimed at developing safer and more effective anticoagulants, particularly for conditions such as atrial fibrillation and venous thromboembolism.

Source

The development of Eribaxaban is rooted in extensive research on direct factor Xa inhibitors, which began with the discovery of other anticoagulants like rivaroxaban and apixaban. These earlier compounds laid the groundwork for the design and synthesis of Eribaxaban, which aims to enhance potency and bioavailability while minimizing side effects .

Classification

Eribaxaban is classified as a direct oral anticoagulant (DOAC) specifically targeting factor Xa. This classification is significant because it distinguishes Eribaxaban from traditional anticoagulants like warfarin, which require regular monitoring and dose adjustments. The mechanism of action involves competitive inhibition of factor Xa, thereby preventing thrombin generation and subsequent clot formation .

Synthesis Analysis

Methods

The synthesis of Eribaxaban involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of specific structural subunits that are essential for the final compound.
  2. Cyclization Reactions: These reactions are crucial for forming the oxazolidinone core structure characteristic of factor Xa inhibitors.
  3. Functional Group Modifications: Various functional groups are introduced or modified to enhance the drug's pharmacological properties.

Technical Details

Research indicates that the synthesis may employ methods such as copper-catalyzed reactions to facilitate arylation processes. Additionally, protecting groups are often used during synthesis to prevent unwanted reactions at certain sites on the molecule .

Molecular Structure Analysis

Structure

The molecular structure of Eribaxaban features an l-shaped conformation, which is typical for many factor Xa inhibitors. Its structure includes:

  • An oxazolidinone core
  • Various substituents that enhance binding affinity to factor Xa

Data

Computational studies using density functional theory have provided insights into the molecular geometry and electronic properties of Eribaxaban. These studies indicate that solvent effects significantly influence its conformational stability and reactivity .

Chemical Reactions Analysis

Reactions

Eribaxaban undergoes several chemical reactions during its synthesis, including:

  1. Cyclization: Key to forming the oxazolidinone ring.
  2. Acylation: This step involves introducing acyl groups to enhance biological activity.
  3. Deprotection: Removal of protecting groups at various stages to yield the final active compound.

Technical Details

The reaction conditions, such as temperature, solvent choice, and catalysts, are meticulously controlled to optimize yield and purity. For instance, copper catalysis has been employed effectively in arylation steps .

Mechanism of Action

Process

Eribaxaban exerts its anticoagulant effect by specifically binding to factor Xa, inhibiting its activity and thereby preventing thrombin generation. This mechanism disrupts the coagulation cascade at a critical juncture, reducing the risk of clot formation.

Data

Studies have shown that Eribaxaban exhibits a high binding affinity for factor Xa compared to other direct inhibitors, contributing to its efficacy in clinical settings . The precise molecular interactions involve hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: Moderate solubility in aqueous solutions; solubility can be influenced by pH levels.

Chemical Properties

  • pKa: Studies suggest that Eribaxaban exists in a neutral undissociated form at physiological pH (around 7.4), which may enhance its absorption profile .
  • Lipophilicity: The compound exhibits moderate lipophilicity, impacting its bioavailability and distribution within biological systems.
Applications

Eribaxaban is primarily being investigated for its potential use in preventing thromboembolic events associated with conditions such as atrial fibrillation and deep vein thrombosis. Its development represents a significant advancement in anticoagulation therapy, aiming to provide patients with safer alternatives that require less monitoring than traditional therapies like warfarin .

Discovery and Development of Eribaxaban

Historical Context of Factor Xa Inhibitor Development

The development of Factor Xa (FXa) inhibitors emerged as a strategic response to the limitations of traditional anticoagulants. Early agents like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs) required parenteral administration, creating barriers for chronic outpatient use. While warfarin offered oral delivery, its narrow therapeutic window, extensive drug-food interactions, and need for frequent monitoring complicated clinical management [1]. The discovery that FXa occupies a pivotal position in the coagulation cascade—acting at the convergence point of intrinsic and extrinsic pathways—established its therapeutic rationale. Each activated FXa molecule catalyzes the generation of >1,000 thrombin molecules, positioning FXa inhibition as a high-leverage strategy for suppressing thrombus formation while preserving baseline hemostatic function [1] [3]. This mechanistic insight propelled pharmaceutical research toward synthetic small-molecule FXa inhibitors beginning in the 1990s, with early candidates like rivaroxaban and apixaban demonstrating that oral FXa inhibition could achieve anticoagulation with improved predictability and reduced monitoring burdens compared to warfarin [1] [9].

Table 1: Evolution of Anticoagulant Therapies Leading to FXa Inhibitors

GenerationRepresentative AgentsAdministrationKey LimitationsAdvancements
FirstUnfractionated Heparin (UFH)Intravenous/SubcutaneousHigh bleeding risk; Short half-life; Requires monitoringN/A
SecondWarfarinOralNarrow therapeutic window; Food/drug interactions; Frequent INR monitoringFirst oral option
ThirdLow Molecular Weight Heparins (LMWH)SubcutaneousInjectable only; Variable renal clearanceImproved pharmacokinetics over UFH
FourthDirect FXa Inhibitors (e.g., Rivaroxaban, Apixaban)OralLimited indications (early agents); Lack of reversal agentsPredictable pharmacokinetics; Fixed dosing; High target specificity

Rational Design and Structural Optimization Strategies

Eribaxaban (PD-0348292) exemplifies structure-based drug design principles targeting the FXa active site. Its core structure features a bis-amide-substituted pyrrolidine scaffold with absolute stereochemistry at two chiral centers [(2R,4R)-configuration], critical for optimal binding. Key structural elements include:

  • P1 Moiety: A 4-chloroaniline group occupying the S1 pocket, forming hydrogen bonds with Gly218 backbone residues.
  • P4 Moiety: A 2-fluoro-4-(2-oxopyridin-1-yl)phenyl group extending into the hydrophobic S4 pocket, enhancing affinity through van der Waals interactions with Tyr99 and Trp215.
  • Central Linker: A methoxy-substituted pyrrolidine ring serving as a conformational bridge between P1 and P4 elements, with the methoxy group enhancing solubility [5] [6] [7].

Computational studies using Becke3LYP/6-31++G(d,p) density functional theory (DFT) revealed an L-shaped conformation in aqueous environments, enabling complementary steric fit within FXa’s active site. Physicochemical profiling showed favorable properties: molecular weight (484.91 g/mol), moderate lipophilicity (XLogP ~3.5), and topological polar surface area (92.15 Ų)—aligning with Lipinski’s rules for oral bioavailability (zero violations) [5] [7]. Optimization focused on balancing potency (FXa inhibition <10 nM) and metabolic stability, achieved by replacing labile ester groups with amides and introducing fluorine atoms to block oxidative hotspots [1] [6].

Table 2: Key Molecular Properties of Eribaxaban

PropertyValueSignificance
Molecular FormulaC₂₄H₂₂ClFN₄O₄Defines elemental composition and mass (484.91 g/mol)
Stereochemistry(2R,4R)-absolute configurationCritical for binding complementarity with FXa
Hydrogen Bond Donors2Impacts membrane permeability
Hydrogen Bond Acceptors7Influences solubility and target engagement
Topological Polar Surface Area92.15 ŲPredicts intestinal absorption potential
XLogP3.5Indicates moderate lipophilicity
Rotatable Bonds8Affects conformational flexibility

Key Milestones in Preclinical Development

Pfizer advanced eribaxaban following robust in vitro and in vivo proof-of-concept studies. In vitro, eribaxaban exhibited high potency against human FXa (IC₅₀ <10 nM) and >1,000-fold selectivity over related serine proteases (thrombin, FVIIa, FIXa), minimizing off-target bleeding risks [5] [8]. In vivo efficacy was demonstrated in established thrombosis models:

  • Venous Stasis Models: Dose-dependent thrombus reduction in rodent and canine models following oral administration, with ED₅₀ values consistent with therapeutic FXa inhibition (>80% anti-FXa activity).
  • Arterio-Venous Shunt Models: Significant inhibition of thrombus growth without prolonging template bleeding times at efficacious doses, suggesting a favorable efficacy-bleeding window [2] [6].

Pharmacodynamic studies presented at the 2007 American Heart Association Scientific Sessions highlighted eribaxaban’s ability to inhibit FXa within developing thrombi using an iliac venous stenting model—a predictor of efficacy in deep vein thrombosis (DVT) prevention [2]. These data supported the initiation of Phase I clinical trials (2005), which confirmed predictable pharmacokinetics in humans, leading to Phase II evaluation for post-orthopedic venous thromboembolism (VTE) prophylaxis [5] [6].

Table 3: Preclinical and Clinical Development Milestones for Eribaxaban

YearMilestoneSignificance
2005Initiation of Phase I trialsFirst-in-human safety and pharmacokinetic assessment
May 2006Phase II trials for venous thrombosis (USA)Proof-of-concept in target indication
Nov 2007Preclinical pharmacodynamic data (AHA 2007)Validation of efficacy in iliac venous stenting model
Feb 2010Discontinuation of Phase II development (USA)Termination due to strategic portfolio considerations

Termination Analysis: Phase-II Discontinuation and Implications

Despite promising preclinical data, Pfizer discontinued eribaxaban’s Phase II development for venous thrombosis in February 2010. Public disclosures cited strategic portfolio prioritization rather than specific safety or efficacy failures [2]. However, contextual analysis suggests contributing factors:

  • Competitive Landscape: By 2010, advanced FXa inhibitors (rivaroxaban, apixaban) had secured Phase III successes, compressing the market window for follow-on agents. Rivaroxaban received its first FDA approval for DVT prophylaxis in 2011, highlighting eribaxaban’s timing disadvantage [1] [3].
  • Differentiation Challenges: Eribaxaban’s chemical scaffold shared structural similarities with razaxaban (a predecessor FXa inhibitor discontinued due to liver toxicity concerns), potentially raising regulatory scrutiny despite distinct metabolic profiles [1] [9].
  • Clinical Development Shifts: Emerging clinical data underscored the importance of renal clearance profiles in anticoagulants; eribaxaban’s elimination pathways (partially renal) may have been perceived as less advantageous than apixaban’s dual renal/hepatic clearance in elderly populations [3].

The discontinuation underscored the criticality of first-mover advantage and differentiation in anticoagulant development. Nevertheless, eribaxaban’s design informed next-generation FXa inhibitors, validating pyrrolidine-based scaffolds for achieving potency-selectivity balance [1] [6].

Table 4: Factors Influencing Eribaxaban’s Clinical Termination

FactorImpact on Development Decision
Market CompetitionAdvanced rivals (rivaroxaban/apixaban) nearing approval
Portfolio StrategyResource reallocation to higher-priority assets
Differentiation HurdlesStructural similarity to discontinued razaxaban
Pharmacokinetic ProfileRenal clearance less favorable in polypharmacy cohorts
Clinical Trial ComplexityRequirement for large non-inferiority studies

Properties

CAS Number

536748-46-6

Product Name

Eribaxaban

IUPAC Name

(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide

Molecular Formula

C24H22ClFN4O4

Molecular Weight

484.9 g/mol

InChI

InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1

InChI Key

QQBKAVAGLMGMHI-WIYYLYMNSA-N

SMILES

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F

Solubility

Soluble in DMSO, not in water

Synonyms

N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidiine-1,2-dicarboxamide
PD 0348292
PD-0348292
PD0348292

Canonical SMILES

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.